

An In-depth Technical Guide to 1-Piperazineethanamine (CAS 140-31-8)

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Compound of Interest

Compound Name: *1-Piperazineethanamine*

Cat. No.: *B15170014*

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Introduction

1-Piperazineethanamine, also known as N-(2-Aminoethyl)piperazine (AEP), is a versatile organic compound with the CAS number 140-31-8. Structurally, it is a derivative of piperazine, featuring a primary, secondary, and tertiary amine group within a single molecule.^[1] This unique combination of reactive sites makes it a valuable intermediate in a wide range of chemical syntheses.^{[1][2]} This guide provides a comprehensive overview of the physicochemical properties, safety and handling, applications, and experimental protocols related to 1-Piperazineethanamine.

Physicochemical Properties

1-Piperazineethanamine is a colorless to slightly yellow, viscous liquid with a faint, fish-like or ammoniacal odor.^{[1][2][3]} It is combustible and corrosive.^{[1][2][3]} Key physicochemical data are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ N ₃	[1][4][5]
Molecular Weight	129.21 g/mol	[5][6]
Melting Point	-19 °C	[1][6][7]
Boiling Point	218-222 °C	[1][6][7]
Density	0.985 g/mL at 25 °C	[1][7]
Vapor Pressure	0.05 mmHg at 20 °C	[2]
Flash Point	93 °C (199 °F)	[2][6]
Autoignition Temperature	315 °C	[2][3]
Solubility in Water	Soluble (>1000 g/L)	[2][6]
logP	-1.48 at 20 °C	[2]
pKa	10.11 ± 0.10 (Predicted)	[2]
Refractive Index	1.500 at 20 °C	[2][6]

Synthesis and Purification

Synthesis

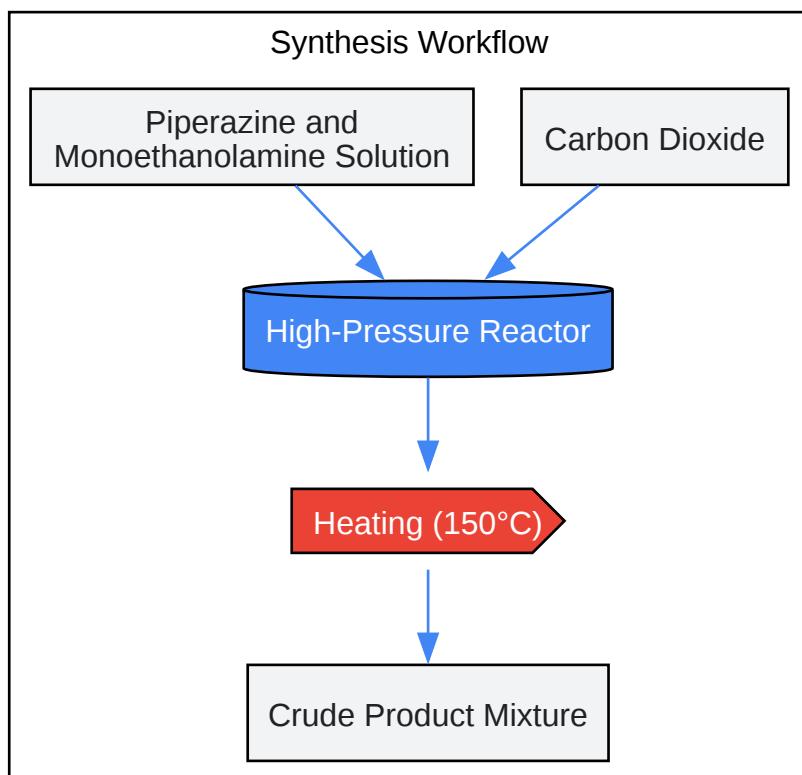
A common industrial synthesis of 1-Piperazineethanamine involves the reaction of ethylene dichloride with ammonia. This process yields a mixture of ethylene amines, from which 1-Piperazineethanamine is separated by fractional distillation. Another manufacturing method involves reacting ethylenediamine or a mixture of ethanolamine and ammonia over a suitable catalyst.

A laboratory-scale synthesis has been described involving the reaction of piperazine (PZ) and monoethanolamine (MEA) in the presence of carbon dioxide.[7]

Experimental Protocol: Synthesis from Piperazine and Monoethanolamine

This protocol is based on the principles described in the literature.[7]

- Reaction Setup: In a high-pressure stainless steel reactor, combine a 7 M aqueous solution of piperazine with a 2 M aqueous solution of monoethanolamine.
- Carbon Dioxide Addition: Add carbon dioxide to the mixture at a concentration of 0.3 moles per mole of total alkalinity.
- Heating: Seal the reactor and heat it in a convection oven to 150 °C.
- Reaction Time: Maintain the reaction at this temperature for a specified period, with periodic sampling to monitor the reaction progress.
- Work-up: After the reaction is complete, cool the reactor to room temperature. The product mixture can then be subjected to purification.



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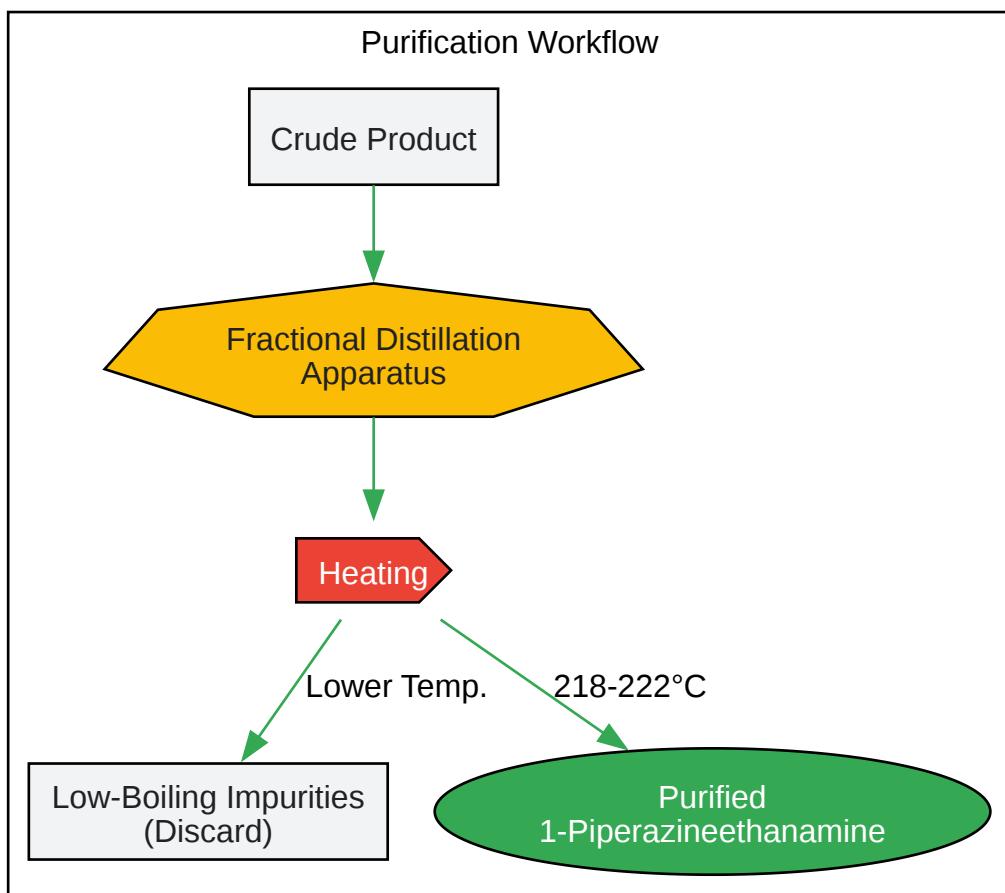
Synthesis Workflow Diagram

Purification

Fractional distillation is the primary method for purifying 1-Piperazineethanamine from the crude reaction mixture.

Experimental Protocol: Purification by Fractional Distillation

- **Apparatus Setup:** Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.
- **Charging the Flask:** Charge the crude 1-Piperazineethanamine into the distillation flask. Add boiling chips to ensure smooth boiling.
- **Heating:** Gently heat the distillation flask.
- **Fraction Collection:** As the temperature rises, lower-boiling impurities will distill first. Discard the initial fraction (forerun). Collect the fraction that distills at the boiling point of 1-Piperazineethanamine (218-222 °C).
- **Completion:** Stop the distillation before the flask boils to dryness. The collected fraction is the purified 1-Piperazineethanamine.



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Purification Workflow Diagram

Analytical Methods

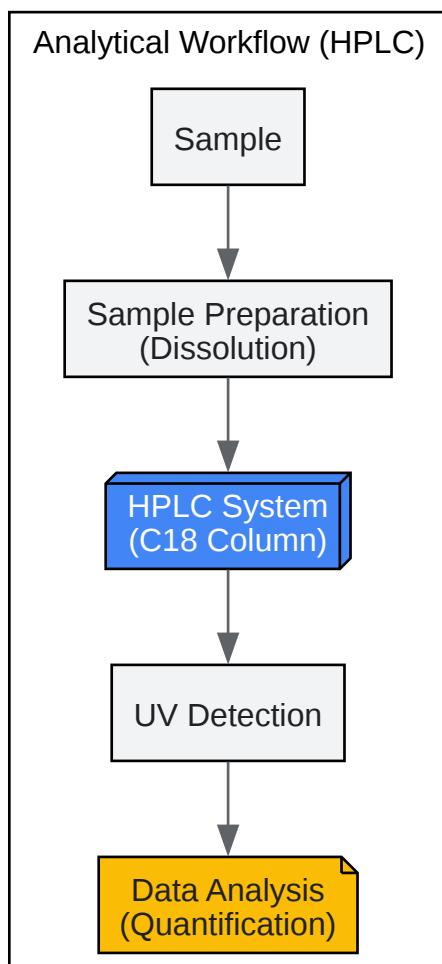
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of 1-Piperazineethanamine.

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of 1-Piperazineethanamine.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column.

- Mobile Phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility). The exact ratio should be optimized for the specific column and instrument.
- Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
- Injection: Inject the sample onto the column.
- Detection: Monitor the elution of the compound using the UV detector at an appropriate wavelength.
- Quantification: Use a calibration curve generated from standards of known concentration to quantify the amount of 1-Piperazineethanamine in the sample.



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